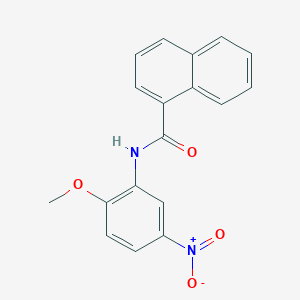

N-(2-methoxy-5-nitrophenyl)naphthalene-1-carboxamide

Description

N-(2-Methoxy-5-nitrophenyl)naphthalene-1-carboxamide is a synthetic carboxamide derivative featuring a naphthalene core linked to a 2-methoxy-5-nitrophenyl substituent via an amide bond.

The structural motif of nitro and methoxy groups on the phenyl ring is critical for interactions with biological targets, particularly in antimicrobial and anticancer contexts. For instance, HC2134 (N-(2-methoxy-5-nitrophenyl)-1-oxo-4-phenylisochromene-3-carboxamide), a structurally related compound, demonstrates antimycobacterial activity against Mycobacterium abscessus (Mab) with a MIC50 of 12.5 µM . Additionally, zinc(II) carboxylate complexes derived from similar N-aryl carboxamides exhibit intercalative DNA binding and promising antimicrobial activity without cytotoxicity .

Properties

IUPAC Name |

N-(2-methoxy-5-nitrophenyl)naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O4/c1-24-17-10-9-13(20(22)23)11-16(17)19-18(21)15-8-4-6-12-5-2-3-7-14(12)15/h2-11H,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBZFWMRNYJDWPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-nitrophenyl)naphthalene-1-carboxamide typically involves the reaction of 2-methoxy-5-nitroaniline with naphthalene-1-carbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-nitrophenyl)naphthalene-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Conversion of the nitro group to a nitroso or amino group.

Reduction: Formation of N-(2-methoxy-5-aminophenyl)naphthalene-1-carboxamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-(2-methoxy-5-nitrophenyl)naphthalene-1-carboxamide has been investigated for its potential as a therapeutic agent. Studies have shown that derivatives of naphthalene-1-carboxanilides exhibit significant antimycobacterial activity against Mycobacterium avium subsp. paratuberculosis, outperforming traditional antibiotics like rifampicin and ciprofloxacin by two to three times in efficacy . The compound's mechanism may involve inhibition of specific enzymes or modulation of biological pathways.

The compound has demonstrated notable activity in inhibiting photosynthetic electron transport in isolated spinach chloroplasts, indicating its potential as a biocontrol agent in agricultural applications . This inhibition was quantified with an IC50 value of 59 μmol/L for the most active derivative, showcasing its effectiveness in disrupting photosynthesis.

Chemical Synthesis

In organic synthesis, this compound serves as a crucial building block for the development of more complex organic molecules. Its unique functional groups allow for various chemical modifications, including oxidation and reduction reactions that can yield valuable derivatives for further research .

Case Study 1: Antimycobacterial Screening

A series of ring-substituted naphthalene-1-carboxanilides were synthesized and screened for their antimycobacterial properties. The study revealed that this compound exhibited two-fold higher activity against M. avium compared to standard treatments, highlighting its potential as a new therapeutic option .

Case Study 2: Photosynthetic Electron Transport Inhibition

Research conducted on the inhibition of photosynthetic electron transport using isolated spinach chloroplasts demonstrated that certain derivatives of naphthalene-1-carboxanilides could effectively disrupt this process. The findings suggest that these compounds may serve as effective herbicides or biocontrol agents in agricultural settings .

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-nitrophenyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the naphthalene moiety can interact with aromatic residues in proteins. These interactions can lead to the inhibition of enzyme activity or modulation of protein function.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups : The 5-nitro group enhances antimycobacterial activity, as seen in HC2134 .

- Ring Systems : Replacing naphthalene with isochromene (HC2134) or benzene (N-(2-methoxy-5-nitrophenyl)benzamide) alters target specificity and potency .

- Benzodioxole Derivatives : Compounds 29 and 49 prioritize antihistaminic applications, likely due to the electron-rich benzodioxole moiety .

Antimycobacterial Activity

This compound shares structural similarities with HC2134, which inhibits Mab at 12.5 µM, though less potent than HC2091 (MIC50 = 6.25 µM) . Analogous N-alkoxyphenylhydroxynaphthalenecarboxamides exhibit IC50 values ranging from 1.1–30 µM against M. tuberculosis, with cytotoxicity thresholds (<70% viability) determined via MTT assays .

DNA Binding and Antimicrobial Activity

Zinc(II) complexes of N-[(2-methoxy-5-nitrophenyl)]-4-oxo-4-[oxy]butenamide show intercalative DNA binding (confirmed by UV-Vis and viscosity studies) and antimicrobial efficacy against S. aureus and E. coli without harming human cells . This suggests that the nitro-methoxy-phenyl group enhances DNA interaction.

Physicochemical Properties

Spectral and Analytical Data

- Melting Points : Analogous carboxamides exhibit melting points between 143–206°C (e.g., compound 29: 143–144°C; compound 49: 204–206°C) .

- Spectral Signatures : IR spectra of related compounds show C=O stretches at 1643–1672 cm⁻¹, consistent with carboxamide functionalities . ¹H NMR data for N-(2-methoxy-5-nitrophenyl)benzamide (δ 9.74 ppm for amide proton) suggest similar deshielding effects in the target compound .

Toxicity and Cytotoxicity Profiles

- Cytotoxicity Thresholds : Compounds with <70% viability in MTT assays (e.g., THP-1 cell line) are deemed cytotoxic. N-alkoxyphenylhydroxynaphthalenecarboxamides show variable cytotoxicity, with IC50 values spanning 0.37–30 µM .

- Low-Toxicity Profiles : Zinc(II) carboxamide complexes retain >90% viability in human thyrocytes, indicating that nitro-methoxy substituents may mitigate toxicity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-methoxy-5-nitrophenyl)naphthalene-1-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via coupling reactions between naphthalene-1-carboxylic acid derivatives and substituted anilines. Optimization includes using coupling agents (e.g., DCC) and catalysts (e.g., DMAP) under anhydrous conditions. Microwave-assisted synthesis or solvent-free methods may enhance reaction efficiency. Purification via column chromatography or recrystallization ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- FT-IR : Identifies functional groups (e.g., carboxamide C=O stretch at ~1640–1670 cm⁻¹) and confirms ligand coordination in metal complexes .

- NMR (¹H/¹³C) : Resolves aromatic protons and methoxy/nitro group environments. For example, methoxy protons appear as singlets at ~3.8–4.0 ppm .

- UV-Vis : Monitors electronic transitions in DNA-binding studies (e.g., hypochromism shifts indicate intercalation) .

Q. How can researchers assess the compound’s solubility and stability under varying pH and temperature conditions?

- Methodological Answer : Perform solubility tests in polar (DMSO, methanol) and nonpolar solvents. Stability studies involve incubating the compound at physiological pH (7.4) and elevated temperatures (e.g., 37°C), followed by HPLC or TLC analysis to detect degradation products .

Advanced Research Questions

Q. How does this compound interact with DNA, and what methodologies confirm its binding mode?

- Methodological Answer :

- Spectroscopic Titration : UV-Vis absorbance decreases (hypochromism) and fluorescence quenching indicate intercalation.

- Viscosity Measurements : Increased DNA helix viscosity upon binding supports intercalative over groove-binding modes.

- Molecular Docking : MOE-Dock or AutoDock simulations predict binding energy and orientation within DNA base pairs .

Q. What strategies can resolve contradictions in toxicological data across studies (e.g., conflicting cytotoxicity results)?

- Methodological Answer :

- Dose-Response Analysis : Validate cytotoxicity thresholds using standardized assays (e.g., MTT on human thyrocytes).

- Metabolite Profiling : Identify degradation products (e.g., hydrolysis of the carboxamide group) that may contribute to toxicity.

- Cross-Species Comparison : Test in multiple models (e.g., human vs. rodent cell lines) to account for metabolic differences .

Q. How can computational methods predict the compound’s biological targets and mechanism of action?

- Methodological Answer :

- Pharmacophore Modeling : Define structural features critical for target binding (e.g., nitro group for redox activity).

- Molecular Dynamics Simulations : Assess stability of ligand-receptor complexes (e.g., with bacterial gyrase or kinase enzymes).

- ADMET Prediction : Use tools like SwissADME to evaluate bioavailability and blood-brain barrier penetration .

Q. What experimental designs evaluate the compound’s antimicrobial activity while ensuring selectivity against human cells?

- Methodological Answer :

- Dual Assays : Test against microbial pathogens (e.g., Staphylococcus aureus) and human cell lines (e.g., HEK293) simultaneously.

- Hemolysis Assay : Use human erythrocytes to rule out membrane-disrupting toxicity.

- Proteomic Profiling : Identify microbial-specific targets (e.g., enzyme inhibition) absent in human pathways .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s efficacy?

- Methodological Answer :

- Functional Group Modifications : Replace the methoxy or nitro group with halogens or alkyl chains to alter lipophilicity.

- Scaffold Hopping : Synthesize analogs with pyridine or quinoline cores instead of naphthalene.

- Bioisosteric Replacement : Substitute the carboxamide with sulfonamide to enhance metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.